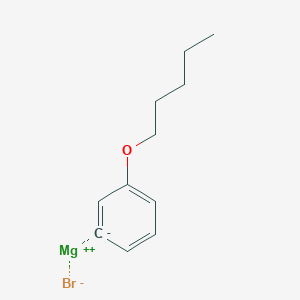![molecular formula C15H21N3O3 B12640343 N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide](/img/structure/B12640343.png)
N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide typically involves the alkylation of corresponding amines with alkylating reagents. One common method involves the reaction of 4-acetylpiperazine with 2-methoxyphenylacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to bind to neuronal voltage-sensitive sodium channels, thereby modulating their activity and reducing the likelihood of seizure occurrence . The exact molecular pathways involved in its antimicrobial activity are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide can be compared with other similar compounds, such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound also exhibits anticonvulsant activity but differs in its molecular structure and specific binding affinities.
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamide: Similar in structure, this compound has been studied for its anticancer properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H21N3O3 |
|---|---|
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C15H21N3O3/c1-11(19)16-14-5-4-13(10-15(14)21-3)18-8-6-17(7-9-18)12(2)20/h4-5,10H,6-9H2,1-3H3,(H,16,19) |
Clé InChI |
VINHWUSUYGUONA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


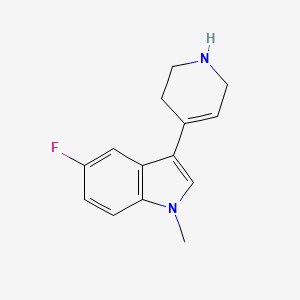
![3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide](/img/structure/B12640266.png)

![(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B12640278.png)
![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)
![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)
![1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12640297.png)
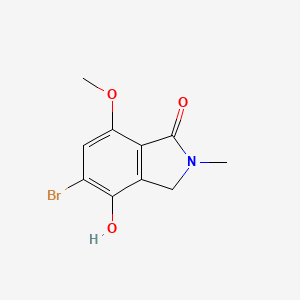
![3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL](/img/structure/B12640310.png)
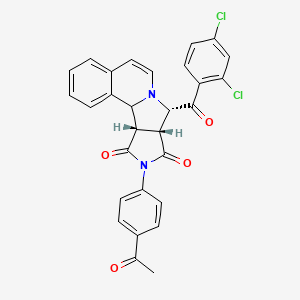
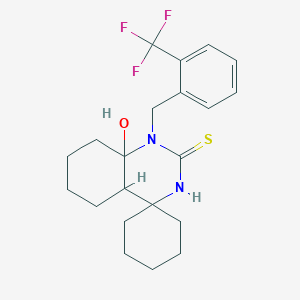
![Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B12640327.png)
![N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide](/img/structure/B12640336.png)
